molecular formula C20H23N3O6S B4746205 N-[4-(cyclohexylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide

N-[4-(cyclohexylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B4746205
M. Wt: 433.5 g/mol
InChI Key: UAMMCJZXYFVRMK-UHFFFAOYSA-N
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Description

N-[4-(cyclohexylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide is a complex organic compound with the molecular formula C20H24N2O5S. This compound is characterized by the presence of a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to a methoxy and nitro-substituted benzamide. It is a member of the benzanilide class of compounds, known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps:

    Formation of the Sulfamoyl Group: The initial step involves the reaction of cyclohexylamine with chlorosulfonic acid to form cyclohexylsulfamoyl chloride.

    Attachment to Phenyl Ring: The cyclohexylsulfamoyl chloride is then reacted with 4-aminophenol to form N-(4-cyclohexylsulfamoyl)phenylamine.

    Formation of Benzamide: The final step involves the reaction of N-(4-cyclohexylsulfamoyl)phenylamine with 4-methoxy-3-nitrobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: Formation of N-[4-(cyclohexylsulfamoyl)phenyl]-4-methoxy-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 4-methoxy-3-nitrobenzoic acid and N-(4-cyclohexylsulfamoyl)phenylamine.

Scientific Research Applications

N-[4-(cyclohexylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

N-[4-(cyclohexylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide can be compared with other similar compounds, such as:

  • N-(4-cyclopentylsulfamoyl-phenyl)-acetamide
  • N-(4-heptylsulfamoyl-phenyl)-acetamide
  • N-(4-diethylsulfamoyl-phenyl)-acetamide

These compounds share the core structure of a sulfamoyl-phenyl group but differ in the substituents attached to the phenyl ring. The unique combination of the cyclohexylsulfamoyl group and the methoxy-nitrobenzamide moiety in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-29-19-12-7-14(13-18(19)23(25)26)20(24)21-15-8-10-17(11-9-15)30(27,28)22-16-5-3-2-4-6-16/h7-13,16,22H,2-6H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMMCJZXYFVRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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